molecular formula C24H20FNO4S B2929034 (4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone CAS No. 1114651-82-9

(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone

Cat. No.: B2929034
CAS No.: 1114651-82-9
M. Wt: 437.49
InChI Key: WCLRGTHQYOIMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone" features a benzothiazine core substituted with a fluorine atom at position 6, a p-tolyl (4-methylphenyl) group at position 4, and a 1,1-dioxido moiety. The methanone group at position 2 is linked to a 4-ethoxyphenyl substituent. This structure combines electron-withdrawing (fluoro, sulfone) and electron-donating (ethoxy, methyl) groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-30-20-11-6-17(7-12-20)24(27)23-15-26(19-9-4-16(2)5-10-19)21-14-18(25)8-13-22(21)31(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRGTHQYOIMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone is a novel derivative belonging to the class of benzothiazine compounds. It exhibits potential biological activities that could be beneficial in medicinal chemistry, particularly in the treatment of various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18FNO5SC_{23}H_{18}FNO_{5}S, with a molecular weight of 439.46 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H18FNO5S
Molecular Weight439.46 g/mol
Purity≥ 95%

Research indicates that the benzothiazine core structure may interact with biological targets such as enzymes involved in oxidative stress responses and metabolic pathways. The presence of the fluoro and dioxido substituents enhances its interaction with specific proteins, potentially leading to allosteric modulation.

Key Mechanisms:

  • Allosteric Inhibition : The compound may act as an allosteric modulator for enzymes like trypanothione reductase (TR), which is crucial in the redox metabolism of pathogens such as Trypanosoma spp. and Plasmodium falciparum .
  • Reactive Oxygen Species (ROS) Generation : By inhibiting TR, the compound could increase ROS levels, leading to oxidative stress in target cells .

Biological Activity

Studies have demonstrated the following biological activities associated with this compound:

Antiparasitic Activity

The compound has shown significant antiparasitic effects against Trypanosoma and Leishmania species. In vitro assays indicated an effective concentration (EC50) below 10 μM, suggesting strong activity against these pathogens.

Cytotoxicity

Cytotoxicity assessments using the MTT assay revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies and Research Findings

  • Antiparasitic Efficacy : In a study evaluating various derivatives of benzothiazines, this compound was found to outperform several known antiparasitic agents, demonstrating a unique mechanism that disrupts the metabolic pathways essential for parasite survival .
  • Cytotoxicity Profile : A comparative study highlighted that while traditional chemotherapeutics showed broad toxicity, this compound selectively targeted malignant cells with minimal effects on healthy tissues .
  • Structural Activity Relationship (SAR) : Research into SAR revealed that modifications on the benzothiazine scaffold significantly affect biological activity. The introduction of ethoxy and fluoro groups was essential for enhancing its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion compare the target compound with key analogs from the literature, focusing on structural variations, substituent effects, and molecular properties.

Compound Name (IUPAC) Benzothiazine Substituents Methanone Substituent Molecular Weight (g/mol) Key Features Source
(4-Ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone 6-Fluoro, 4-(p-tolyl) 4-Ethoxyphenyl ~455.5 (calculated) Ethoxy (EDG), methyl (EDG), fluoro (EWG); balanced lipophilicity N/A
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-ylmethanone 6-Fluoro, 4-(3,5-dimethoxyphenyl) 2,4-Dimethylphenyl ~529.5 (calculated) Dimethoxy (strong EDG), dimethylphenyl (lipophilic)
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl]methanone 6-Fluoro, 4-(3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl ~585.6 (calculated) Multiple methoxy groups (polarity ↑), extended conjugation
4-(4-Butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-ylmethanone 4-(4-Butylphenyl) Phenyl ~421.5 (calculated) Butyl chain (lipophilicity ↑), unsubstituted phenyl (planar)
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzothiazin-2-ylmethanone 6-Fluoro, 4-(3-chloro-4-methylphenyl) 4-Ethoxyphenyl 471.9 Chloro (EWG, lipophilicity ↑), methyl (EDG), ethoxy (EDG)

Key Observations:

Substituent Effects on Electronic Properties: The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects, enhancing solubility compared to purely lipophilic analogs like the 4-butylphenyl derivative . Dimethoxy groups () significantly increase polarity, which may improve aqueous solubility but reduce membrane permeability .

Impact on Lipophilicity :

  • The p-tolyl group (methyl substituent) in the target compound offers moderate lipophilicity, whereas the 4-butylphenyl analog () exhibits higher logP values due to its alkyl chain .
  • Chlorine in ’s compound adds both lipophilicity and steric bulk, which could influence pharmacokinetic properties .

The 2,4-dimethylphenyl group () may restrict rotational freedom, stabilizing specific conformations .

Molecular Weight Trends :

  • The target compound’s calculated molecular weight (~455.5 g/mol) is lower than dimethoxy-substituted analogs (e.g., ~585.6 g/mol in ), suggesting advantages in drug-likeness parameters like oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.